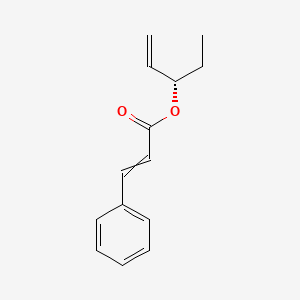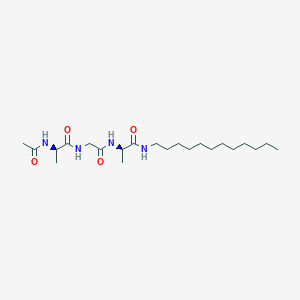
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl-: is a complex chemical compound with a molecular formula of C22H42N4O4 and a molecular weight of 426.59 g/mol . This compound is characterized by its intricate structure, which includes multiple bonds and secondary amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- typically involves the sequential coupling of amino acids and fatty acid chains. The process begins with the protection of amino groups, followed by the coupling of D-alanine with N-acetyl-D-alanylglycine.
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and peptide-like compounds. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where nucleophiles such as hydroxide ions or amines replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Hydroxide ions, amines; reactions are often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Alaninamide, N-acetyl-L-alanylglycyl-N-dodecyl-
- D-Alaninamide, N-acetyl-D-alanylglycyl-N-octyl-
- D-Alaninamide, N-acetyl-D-alanylglycyl-N-hexyl-
Uniqueness
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- is unique due to its specific combination of amino acids and fatty acid chains.
Properties
CAS No. |
849418-68-4 |
|---|---|
Molecular Formula |
C22H42N4O4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-[2-[[(2R)-1-(dodecylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C22H42N4O4/c1-5-6-7-8-9-10-11-12-13-14-15-23-21(29)18(3)26-20(28)16-24-22(30)17(2)25-19(4)27/h17-18H,5-16H2,1-4H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28)/t17-,18-/m1/s1 |
InChI Key |
VHWFHHOMVKSEMM-QZTJIDSGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](C)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




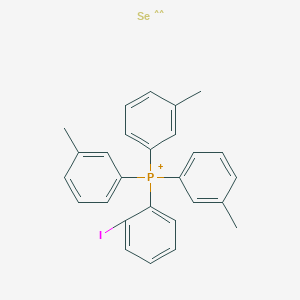
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)

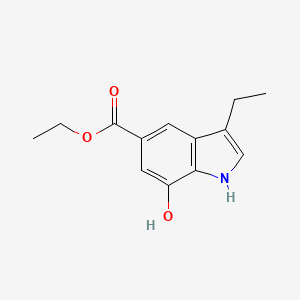

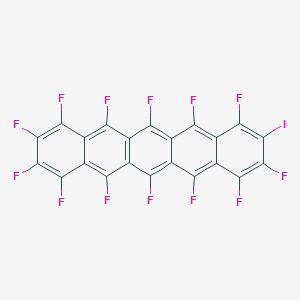
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
